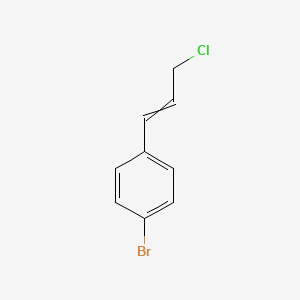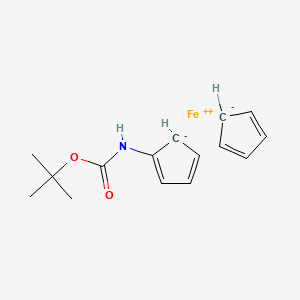
tert-butyl N-cyclopenta-1,3-dien-1-ylcarbamate;cyclopenta-1,3-diene;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienide and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide typically involves the following steps:
Formation of the Cyclopentadienide Ligand: The cyclopentadienide ligand can be prepared by deprotonating cyclopentadiene using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coordination to Iron(2+): The cyclopentadienide ligand is then coordinated to an iron(2+) salt, such as iron(II) chloride (FeCl2), in the presence of a suitable solvent like tetrahydrofuran (THF).
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) protected amino group can be introduced by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: Reduction reactions can reduce the iron(2+) ion back to iron(0) or iron(-1).
Substitution: The cyclopentadienide ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Iron(0) or iron(-1) complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It can be employed in the synthesis of novel materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Delivery: The Boc-protected amino group can be used to modify the compound for targeted drug delivery applications.
Imaging: Iron-based compounds are often used as contrast agents in magnetic resonance imaging (MRI).
Industry
Electronics: The compound can be used in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Coatings: It can be applied in the formulation of protective coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide involves its ability to coordinate with various substrates through its iron center. The Boc-protected amino group can be deprotected under acidic conditions, allowing the amino group to participate in further chemical reactions. The cyclopentadienide ligand provides stability and facilitates electron transfer processes, making the compound effective in catalytic and electronic applications.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A well-known organometallic compound with two cyclopentadienide ligands coordinated to an iron(2+) ion.
Cyclopentadienyliron Dicarbonyl Dimer: Another iron-based compound with cyclopentadienide ligands and carbonyl groups.
Uniqueness
Boc-Protected Amino Group: The presence of the Boc-protected amino group in ?(2)-iron(2+) 2-[(tert-butoxycarbonyl)amino]cyclopenta-2,4-dien-1-ide cyclopentadienide provides additional functionality, allowing for further chemical modifications and applications in drug delivery and imaging.
Versatility: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it highly versatile for use in different scientific and industrial fields.
Properties
Molecular Formula |
C15H19FeNO2 |
|---|---|
Molecular Weight |
301.16 g/mol |
IUPAC Name |
tert-butyl N-cyclopenta-1,3-dien-1-ylcarbamate;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C10H14NO2.C5H5.Fe/c1-10(2,3)13-9(12)11-8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3,(H,11,12);1-5H;/q2*-1;+2 |
InChI Key |
JDCPJRGAIUXBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


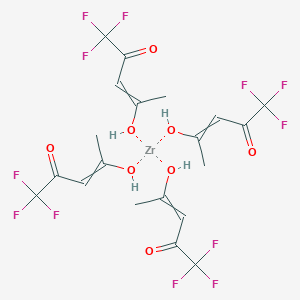
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)
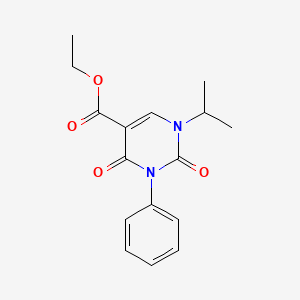
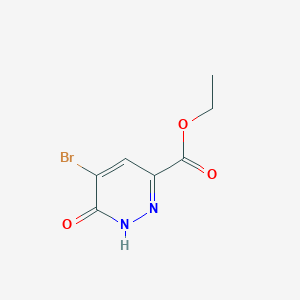
![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)
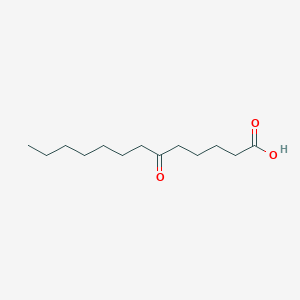
![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
![9H-fluoren-9-ylmethyl N-{1-[4-(tert-butoxy)phenyl]-3-oxopropan-2-yl}carbamate](/img/structure/B12511138.png)
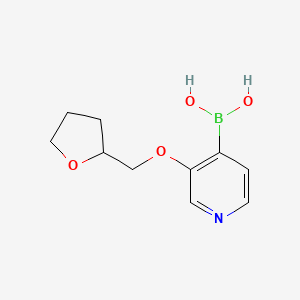
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)

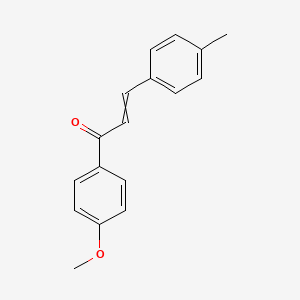
![2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)
